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Compound of Interest

Compound Name: 2,2-Dibromoacetamide

Cat. No.: B1617630

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for 2,2-Dibromoacetamide (CAS No. 598-70-9). Due to the limited availability of direct
experimental spectra for this specific compound in public databases, this document presents
predicted spectroscopic characteristics based on the analysis of its structural analog, 2-
bromoacetamide, and established principles of spectroscopic interpretation for halogenated
amides. Detailed experimental protocols for acquiring such data are also provided to facilitate
further research and verification.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for 2,2-Dibromoacetamide.
These predictions are derived from the known spectral data of 2-bromoacetamide and
theoretical considerations of the effects of the second bromine atom.

Table 1: Predicted *H NMR Data
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Chemical Shift

%) Multiplicity Integration Assignment Notes
ppm

The chemical
shift of amide
protons can be
highly variable
and
concentration-
dependent. The
~6.0-75 Broad Singlet 2H -NH:z presence of two
electronegative
bromine atoms
may shift these
protons
downfield
compared to
unsubstituted

acetamide.

The methine
proton is
expected to be a
singlet and
significantly
~65-70 Singlet 1H CHBI, shifted downfield
due to the strong
deshielding
effect of the two
adjacent bromine
atoms and the

carbonyl group.

Solvent: DMSO-ds

Table 2: Predicted **C NMR Data
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Chemical Shift (8) ppm Assignment

Notes

~165-175 C=0

The carbonyl carbon chemical

shift is typical for amides.

~30-40 CHBr2

The a-carbon is expected to be
significantly shielded
compared to a non-
halogenated analog, but the
exact shift is difficult to predict
precisely. For comparison, the
a-carbon in 2-bromoacetamide

appears around 29 ppm.

Solvent: DMSO-ds

Table 3: Predicted Infrared (IR) Spectroscopy Data
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Wavenumber
(cm™)

Intensity

Assignment

Notes

~ 3400 - 3200

Strong, Broad

N-H Stretch

Two distinct peaks
may be observed for
the symmetric and
asymmetric stretching

of the primary amide.

~ 1680 - 1640

Strong

C=0 Stretch (Amide I)

This is a characteristic
absorption for the
carbonyl group in

amides.

~ 1650 - 1580

Medium

N-H Bend (Amide II)

This band results from
the bending vibration
of the N-H bond.

~ 800 - 600

Strong

C-Br Stretch

The presence of two
bromine atoms would
likely result in strong
absorptions in this

region.

Sample Preparation: KBr pellet or ATR

Table 4: Predicted Mass Spectrometry Data

© 2025 BenchChem. All rights reserved.

4/10

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1617630?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

miz Relative Intensity Assignment Notes

The molecular ion
peak is expected to
show a characteristic
isotopic pattern for a

215, 217, 219 Variable [M]*+ compound containing
two bromine atoms
(approximately 1:2:1
ratio for

79Br2:7°Bré1Br:81Br2).

Loss of a bromine

radical is a likely

136, 138 Variable [M - Br]* )
fragmentation
pathway.

) A common fragment

44 High [CONHz]*

for primary amides.

lonization Method: Electron lonization (EI)

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the
spectroscopic data for 2,2-Dibromoacetamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a
broadband probe.

Sample Preparation:
e Accurately weigh 5-10 mg of 2,2-Dibromoacetamide.

o Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-
de) in a standard 5 mm NMR tube.
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o Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

1H NMR Acquisition:

Pulse Program: Standard single-pulse experiment.

Spectral Width: 0-16 ppm.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-5 seconds.

Temperature: 298 K.

13C NMR Acquisition:

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

Spectral Width: 0-220 ppm.

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Relaxation Delay: 2 seconds.

Fourier-Transform Infrared (FTIR) Spectroscopy

Instrumentation: A benchtop FTIR spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):

o Ensure the ATR crystal (e.g., diamond) is clean by wiping with a suitable solvent (e.g.,
isopropanol) and allowing it to dry completely.

e Record a background spectrum of the clean, empty ATR crystal.
e Place a small amount of the solid 2,2-Dibromoacetamide powder onto the crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the crystal.
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e Acquire the sample spectrum.

Data Acquisition:

Spectral Range: 4000-400 cm™1,

Resolution: 4 cm~1.

Number of Scans: 16-32.

The final spectrum should be presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer capable of electron ionization (El), such as a Gas
Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe system.

Sample Introduction (Direct Insertion Probe):

e Load a small amount of the solid sample into a capillary tube.

« Insert the probe into the ion source of the mass spectrometer.

o Gradually heat the probe to volatilize the sample into the ion source.

Data Acquisition (Electron lonization):

lonization Energy: 70 eV.

Mass Range: m/z 40-300.

Scan Speed: 1-2 scans per second.

Source Temperature: 200-250 °C.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the key
structural features of 2,2-Dibromoacetamide relevant to its spectroscopic characterization.
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Caption: Workflow for the spectroscopic analysis of 2,2-Dibromoacetamide.
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> 1H NMR: ~6.5-7.0 ppm (s, 1H)

Expected Spectroscopic Signals

> 13C NMR: ~30-40 ppm

13C NMR: ~165-175 ppm

» H NMR: ~6.0-7.5 ppm (br s, 2H)

» |R: ~1680-1640 cm~1

» |R: ~3400-3200 cm™—1

» |R: ~800-600 cm™1

2,2-Dibromoacetamide Structure

-

> MS (m/z): 215, 217, 219

Click to download full resolution via product page

Caption: Molecular structure and expected spectroscopic correlations.

 To cite this document: BenchChem. [Spectroscopic Profile of 2,2-Dibromoacetamide: A
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[https://www.benchchem.com/product/b1617630#spectroscopic-data-nmr-ir-mass-spec-of-2-
2-dibromoacetamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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